6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and multiple hydroxyl groups.
Preparation Methods
The synthesis of 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The industrial production of this compound may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine and fluorophenyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and fluorophenyl-containing molecules. Compared to these compounds, 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23FN4O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31) |
InChI Key |
LYVDEODBTSUOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.